molecular formula C20H16N2O2 B2766136 (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide CAS No. 872455-70-4

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide

Cat. No.: B2766136
CAS No.: 872455-70-4
M. Wt: 316.36
InChI Key: LVHGMJOKGYCXOP-UHFFFAOYSA-N
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Description

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide: is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of salicylaldehyde with an appropriate alkyne under basic conditions.

    Acrylamide Formation: The chromenyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

    Addition of the p-Tolyl Group: Finally, the p-tolyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The chromenyl group is known for its antioxidant properties, and the acrylamide moiety can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide involves its interaction with specific molecular targets. The chromenyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2H-chromen-3-yl)-2-cyano-N-phenylacrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(m-tolyl)acrylamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(o-tolyl)acrylamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The p-tolyl group provides additional steric and electronic effects compared to other similar compounds, potentially leading to different interaction profiles and applications.

Properties

IUPAC Name

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-6-8-18(9-7-14)22-20(23)17(12-21)11-15-10-16-4-2-3-5-19(16)24-13-15/h2-11H,13H2,1H3,(H,22,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGMJOKGYCXOP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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